tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate is a complex organic compound with the molecular formula C15H20N2O5S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a carbamoylbenzene sulfonyl group, and an azetidine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the cyclization of appropriate precursors, such as aziridines or amino alcohols, under specific conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with isocyanates or carbamoyl chlorides.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamoyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate: Similar structure but with a methylsulfonyl group instead of a carbamoylbenzene sulfonyl group.
tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate: Contains a bromomethyl group instead of a carbamoylbenzene sulfonyl group.
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Features a hydroxymethyl group instead of a carbamoylbenzene sulfonyl group.
Properties
CAS No. |
887587-05-5 |
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Molecular Formula |
C15H20N2O5S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-carbamoylphenyl)sulfonylazetidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O5S/c1-15(2,3)22-14(19)17-8-12(9-17)23(20,21)11-6-4-10(5-7-11)13(16)18/h4-7,12H,8-9H2,1-3H3,(H2,16,18) |
InChI Key |
SLMLAFUEAKTIIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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